1,1-Dideuteriotetradecan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

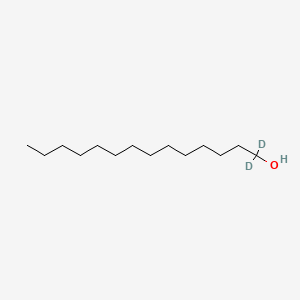

1,1-Dideuteriotetradecan-1-ol is a deuterated derivative of tetradecan-1-ol, where two hydrogen atoms at the first carbon position are replaced with deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be useful in tracing and mechanistic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1-Dideuteriotetradecan-1-ol can be synthesized through the reduction of 1,1-dideuteriotetradecanal using a suitable reducing agent such as lithium aluminum deuteride. The reaction typically occurs under anhydrous conditions to prevent the decomposition of the reducing agent.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the deuteration of tetradecan-1-ol using deuterium gas in the presence of a catalyst. This method ensures the incorporation of deuterium atoms at the desired positions.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1-Dideuteriotetradecan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 1,1-dideuteriotetradecanal using oxidizing agents such as pyridinium chlorochromate.

Reduction: Further reduction can yield 1,1-dideuteriotetradecane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum deuteride in tetrahydrofuran.

Substitution: Thionyl chloride in the presence of a base.

Major Products:

Oxidation: 1,1-Dideuteriotetradecanal.

Reduction: 1,1-Dideuteriotetradecane.

Substitution: Various substituted tetradecanes depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

1,1-Dideuteriotetradecan-1-ol has several applications in scientific research:

Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways.

Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty alcohols.

Medicine: Investigated for its potential use in drug delivery systems due to its isotopic labeling.

Industry: Utilized in the production of deuterated compounds for various industrial applications.

Wirkmechanismus

The mechanism of action of 1,1-dideuteriotetradecan-1-ol involves its interaction with enzymes and other molecular targets. The deuterium atoms can influence the rate of enzymatic reactions, providing insights into the reaction mechanisms. The compound’s isotopic labeling allows for precise tracking in metabolic pathways, aiding in the study of biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Tetradecan-1-ol: The non-deuterated counterpart, commonly used in various applications.

1,1-Dideuteriodecan-1-ol: A shorter chain deuterated alcohol with similar properties.

1,1-Dideuteriotetradecane: The fully reduced form of 1,1-dideuteriotetradecan-1-ol.

Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and mechanistic studies. Its deuterium atoms offer a different kinetic isotope effect compared to hydrogen, making it valuable in understanding reaction dynamics.

Biologische Aktivität

1,1-Dideuteriotetradecan-1-ol is a deuterated fatty alcohol that has garnered interest in various fields of biological research. This compound's unique isotopic labeling offers insights into metabolic pathways and biological interactions. This article aims to explore the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C14H30O

- Molecular Weight : 214.4 g/mol

- Deuterated Structure : The presence of deuterium atoms affects the compound's behavior in biological systems, making it a valuable tool for tracing metabolic processes.

Antimicrobial Properties

Research has indicated that long-chain fatty alcohols, including deuterated variants like this compound, exhibit antimicrobial activity. Studies have shown that fatty alcohols can disrupt microbial cell membranes, leading to cell lysis. This property is particularly beneficial in developing new antimicrobial agents against resistant strains of bacteria.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Palmitoleic Acid | Antimicrobial | |

| Oleyl Alcohol | Antimicrobial |

Anticancer Potential

The anticancer properties of fatty alcohols have been explored in various studies. While specific data on this compound is limited, related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, long-chain fatty alcohols can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways.

Metabolic Tracing

Due to its deuterated nature, this compound serves as a valuable tracer in metabolic studies. Researchers utilize deuterated compounds to track lipid metabolism and understand how fatty acids are utilized within biological systems. This application is crucial for studying metabolic disorders and developing targeted therapies.

Study on Antimicrobial Activity

A study published in Frontiers in Plant Science investigated the antimicrobial effects of various fatty alcohols against common pathogens. The study highlighted that long-chain fatty alcohols demonstrated significant antibacterial properties, suggesting potential applications in food preservation and pharmaceuticals .

Metabolic Pathway Analysis

In a research article focusing on metabolic profiling using deuterated compounds, scientists employed this compound to elucidate lipid metabolism pathways in various cell lines. The findings revealed that the compound could effectively trace the incorporation of fatty acids into cellular lipids, providing insights into metabolic fluxes and energy utilization .

Eigenschaften

IUPAC Name |

1,1-dideuteriotetradecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3/i14D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZKNKRTKFSKGZ-FNHLFAINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.